molecular formula C9H17FN2O2 B3094806 tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate CAS No. 1260848-87-0

tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B3094806
CAS No.: 1260848-87-0
M. Wt: 204.24
InChI Key: DXQXHFOCKKIWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H17FN2O2 and a molecular weight of 204.24 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both amino and fluorine substituents on the pyrrolidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4-fluoropyrrolidine with a suitable carboxylating agent. One common method involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often with electrophiles such as alkyl halides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides, in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of N-alkylated derivatives.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Hydrolysis: Formation of 3-amino-4-fluoropyrrolidine-1-carboxylic acid.

Scientific Research Applications

tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine substituents can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-Amino-4-chloropyrrolidine-1-carboxylate
  • tert-Butyl 3-Amino-4-bromopyrrolidine-1-carboxylate
  • tert-Butyl 3-Amino-4-methylpyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQXHFOCKKIWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate
Reactant of Route 3
tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate
Reactant of Route 4
tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate
Reactant of Route 5
tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.